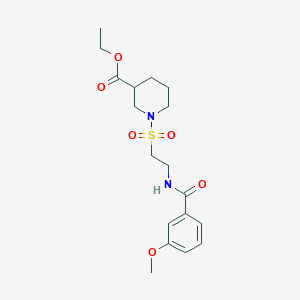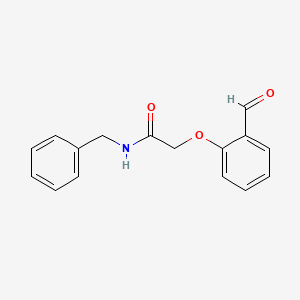
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3) that has been shown to have a wide range of biological activities.
作用機序
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a selective and potent inhibitor of GSK-3 that binds to the ATP-binding site of the enzyme. It inhibits the activity of both GSK-3α and GSK-3β isoforms, which are involved in the regulation of various cellular processes. GSK-3 plays a critical role in the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the differentiation of pluripotent stem cells into various cell types, such as neurons, cardiomyocytes, and hepatocytes. It has also been shown to regulate the proliferation and differentiation of various cell types, including cancer cells. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in lab experiments is its high potency and selectivity for GSK-3. It has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of using 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is its high cost, which may limit its use in some research labs.
将来の方向性
There are many future directions for the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in scientific research. One area of research is the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in the development of new therapies for cancer. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has also been shown to have potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Further research is needed to fully understand the potential of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in these areas.
合成法
The synthesis of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one involves the reaction of 6-chloro-3-nitro-1-methylquinolin-4(1H)-one with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then reduced using a palladium catalyst and hydrogen gas to yield 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one. The purity of the compound can be further improved using column chromatography.
科学的研究の応用
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. It has been shown to have a wide range of biological activities, including the regulation of cell proliferation, differentiation, and apoptosis. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has also been used to induce the differentiation of pluripotent stem cells into various cell types, such as neurons, cardiomyocytes, and hepatocytes.
特性
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-19-10-16(17(20)14-9-11(18)3-8-15(14)19)24(21,22)13-6-4-12(23-2)5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYVVHMYVYMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2947171.png)
![3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947174.png)
![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2947175.png)
![1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2947176.png)

![5-Fluoro-4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2947179.png)

![3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947181.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2947182.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2947184.png)
![2-(3,5-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2947185.png)


